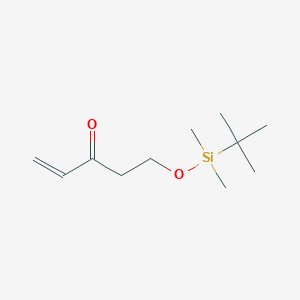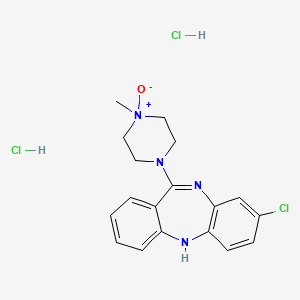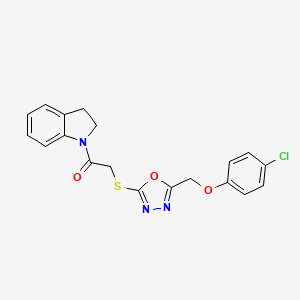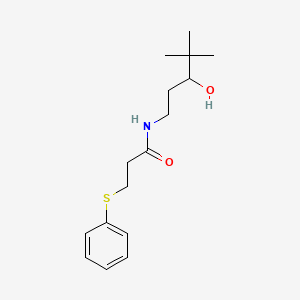
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring fused to a pyridine carboxamide moiety, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide, also known as MFCD00245732, primarily targets multiple tyrosine kinases, including c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These targets play crucial roles in cell signaling pathways that regulate cellular proliferation, survival, and differentiation .
Mode of Action
This compound acts as a selective multi-targeted tyrosine kinase inhibitor . It suppresses the activity of its targets, thereby inhibiting the signaling pathways they regulate . Additionally, this compound suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by its target tyrosine kinases . The suppression of these kinases disrupts the signaling pathways they control, leading to downstream effects such as inhibited cell proliferation and survival .
Pharmacokinetics
It is known to be orally available
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell proliferation and survival due to its inhibition of key tyrosine kinases . Additionally, by suppressing Rad51, a critical component of double-stranded DNA repair, this compound may induce DNA damage in cancer cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with enzymes such as cyclooxygenase (COX), potentially acting as an inhibitor . This interaction could influence the biosynthesis of prostaglandins, which play important roles in various biological responses .
Cellular Effects
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide may have effects on various types of cells and cellular processes. For instance, it has been shown to exhibit cytotoxic activity against the HeLa cervical cancer cell line . Its influence on cell function could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide typically involves multi-step chemical processes. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This method involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand like BINAP, under basic conditions provided by cesium carbonate . The reaction is carried out with 3-bromoindoles, which are prepared by introducing a benzodioxole group at the N1-position using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.
1-(1,3-benzodioxol-5-yl)-2-bromoethan-1-one: Used in organic synthesis and as an intermediate in the preparation of other compounds.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide stands out due to its unique combination of a benzodioxole ring and a pyridine carboxamide moiety, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly makes it a promising candidate for anticancer research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-18(21-13-8-9-16-17(11-13)24-12-23-16)15-7-4-10-20-19(15)25-14-5-2-1-3-6-14/h1-11H,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKJGPBOFVDRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile](/img/structure/B2363178.png)
![5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one](/img/structure/B2363182.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2363184.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2363186.png)








![3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2363198.png)
